molecular formula C20H24ClFN2O4S B12480940 N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]glycinamide

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]glycinamide

Cat. No.: B12480940
M. Wt: 442.9 g/mol
InChI Key: WFGLWFWOFRSSID-UHFFFAOYSA-N
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Description

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]glycinamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a combination of chloro, fluoro, phenylsulfonyl, and propan-2-yloxy groups attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Halogenation: Introduction of chloro and fluoro groups to the phenyl ring.

    Sulfonylation: Addition of the phenylsulfonyl group.

    Etherification: Formation of the propan-2-yloxy group.

    Amidation: Coupling of the intermediate compounds to form the final glycinamide structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution Reagents: Such as halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-~).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]glycinamide has a wide range of scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying enzyme interactions and protein binding.

    Medicine: Potential use in drug development and therapeutic applications.

    Industry: As a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)-N-[3-(propan-2-yloxy)propyl]glycinamide
  • 4-(3-Chloro-5-fluorophenyl)-2-fluorobenzonitrile

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C20H24ClFN2O4S

Molecular Weight

442.9 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C20H24ClFN2O4S/c1-15(2)28-12-6-11-23-20(25)14-24(16-9-10-19(22)18(21)13-16)29(26,27)17-7-4-3-5-8-17/h3-5,7-10,13,15H,6,11-12,14H2,1-2H3,(H,23,25)

InChI Key

WFGLWFWOFRSSID-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CN(C1=CC(=C(C=C1)F)Cl)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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